The presence of the ethynyl group makes 2-ethynylnaphthalene a versatile starting material for organic synthesis. Researchers can utilize it to create more complex molecules with various functionalities.
2-Ethynylnaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 152.19 g/mol. It is characterized by its structure, which consists of a naphthalene ring with an ethynyl group attached at the second position. This compound is notable for its aromatic properties and is classified under polycyclic aromatic hydrocarbons. Its chemical structure can be represented as follows:
2-Ethynylnaphthalene is a solid at room temperature, with a melting point of approximately 42 °C and a boiling point reported around 110 °C . The compound exhibits low solubility in water, indicating its hydrophobic nature, which is typical for many polycyclic aromatic hydrocarbons.
One significant pathway involves the recombination of naphthyl radicals with ethynyl radicals, leading to the formation of 2-ethynylnaphthalene from 2-naphthyl radicals . Additionally, reactions involving methylacetylene can yield this compound through multiple mechanisms .
2-Ethynylnaphthalene has demonstrated various biological activities. Notably, it acts as an inhibitor for several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions suggest potential implications in drug metabolism and toxicity. Moreover, studies indicate that it may exhibit low toxicity upon inhalation or ingestion, although it should still be handled with care due to possible irritative effects on the skin and respiratory tract .
Several synthesis methods have been developed for producing 2-ethynylnaphthalene:
2-Ethynylnaphthalene finds applications in various fields:
Studies have explored the interactions of 2-ethynylnaphthalene with biological macromolecules. For example, modifications of nucleosides using this compound have shown promise in enhancing fluorescence signals during DNA binding assays . Such interactions are crucial for developing sensitive detection methods in molecular biology.
Several compounds share structural similarities with 2-ethynylnaphthalene. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Ethynylnaphthalene | C12H8 | 0.96 |
| 1-Methyl-naphthalene | C11H10 | 0.84 |
| 1,8-Diethylnaphthalene | C14H12 | 0.84 |
| Naphthalene | C10H8 | 0.82 |
What sets 2-ethynylnaphthalene apart from these similar compounds is its unique ethynyl substituent at the second position on the naphthalene ring. This positioning not only influences its reactivity but also its biological activity profile and applications in organic synthesis.
The historical development of 2-ethynylnaphthalene research spans several decades, with foundational work emerging in the late 20th century. Early investigations into this compound were primarily driven by interest in its biological activity, particularly as a mechanism-based inactivator of cytochrome P450 enzymes. The compound first gained scientific attention in 1989 when researchers identified its potent and selective inactivation properties against cytochrome P450 2B4. This discovery established 2-ethynylnaphthalene as a valuable biochemical tool for studying enzyme mechanisms and metabolic pathways.
The synthesis methodologies for 2-ethynylnaphthalene have evolved significantly since its initial preparation. Traditional approaches relied on the Corey-Fuchs reaction, a well-established method for converting aldehydes to terminal alkynes. This reaction sequence involves the formation of 1,1-dibromoalkenes from aldehydes using triphenylphosphine and carbon tetrabromide, followed by base-mediated conversion to the terminal alkyne. The development of these synthetic routes represented a crucial milestone in making 2-ethynylnaphthalene accessible for research applications.
More recent developments have focused on improving synthetic efficiency and exploring alternative preparation methods. In 2018, researchers reported an electrochemically modified Corey-Fuchs reaction that provides selective synthesis of 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene depending on electrolysis conditions. This electrochemical approach demonstrated that by changing the working potential and supporting electrolyte, the reaction could be directed toward the synthesis of the terminal alkyne using tetraethylammonium tetrafluoroborate or the bromoalkyne using sodium perchlorate. The electrochemical methodology achieved yields of 80% for 2-ethynylnaphthalene and 89% for 2-(bromoethynyl)naphthalene, representing significant improvements in synthetic efficiency.
Contemporary research has expanded to include detailed spectroscopic characterization and astronomical applications. In 2022, comprehensive rotational spectroscopy studies were conducted using broadband Fourier-transform microwave spectrometers operating in the 2-8 gigahertz frequency range. These investigations provided the first complete rotational spectra of both 1- and 2-ethynylnaphthalene, establishing accurate spectroscopic parameters essential for interstellar searches. The astronomical context emerged from the discovery of cyanonaphthalenes in the Taurus Molecular Cloud, suggesting that ethynyl derivatives of naphthalene might also be present in similar astronomical environments.
2-Ethynylnaphthalene belongs to the broader category of polycyclic aromatic hydrocarbons, specifically representing an ethynyl-substituted derivative of naphthalene. The compound consists of a naphthalene core structure with an ethynyl functional group (-C≡C-H) attached at the 2-position of the aromatic ring system. This structural arrangement places it within the family of substituted polycyclic aromatic hydrocarbons that have gained significant attention in both terrestrial and astrochemical research contexts.
The naphthalene backbone of 2-ethynylnaphthalene consists of two fused benzene rings, making it the simplest polycyclic aromatic hydrocarbon after benzene itself. The addition of the ethynyl substituent introduces a linear triple-bond functionality that significantly alters the compound's physical and chemical properties compared to the parent naphthalene molecule. The molecular structure exhibits a planar aromatic system with the ethynyl group extending from the aromatic framework, creating opportunities for various intermolecular interactions and chemical transformations.
Recent computational and experimental studies have provided detailed insights into the structural parameters of 2-ethynylnaphthalene. Quantum chemical calculations have been employed to predict molecular constants and rotational parameters, which have been subsequently validated through laboratory spectroscopic measurements. The accurate determination of these structural parameters has enabled reliable predictions for astronomical searches and facilitated the development of sophisticated analytical methods.
The compound's classification within polycyclic aromatic hydrocarbons is particularly relevant in the context of astrochemical research. The discovery of naphthalene in carbonaceous chondrites and its potential formation in interstellar environments has highlighted the importance of understanding substituted naphthalene derivatives. The barrierless formation pathway of naphthalene from phenyl radicals and vinylacetylene at low temperatures suggests that similar mechanisms might operate for ethynyl-substituted derivatives. This connection between terrestrial synthetic chemistry and astrochemical processes underscores the fundamental importance of 2-ethynylnaphthalene in understanding polycyclic aromatic hydrocarbon chemistry across diverse environments.
Table 1: Molecular Properties of 2-Ethynylnaphthalene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈ | |
| Molecular Weight | 152.19 g/mol | |
| Chemical Abstracts Service Number | 2949-26-0 | |
| Melting Point | 42°C | |
| Boiling Point | 110°C | |
| Monoisotopic Mass | 152.062600 |
The structural classification also encompasses the compound's relationship to other ethynyl-substituted aromatic molecules that have been detected in interstellar environments. The presence of cyano- and ethynyl-derivatives of cyclopentadiene and benzene in the Taurus Molecular Cloud suggests that 2-ethynylnaphthalene represents part of a broader family of substituted aromatic compounds that may be present in similar astronomical environments. This classification is supported by theoretical considerations regarding the relative abundances of ethynyl versus cyano derivatives, where ethynyl compounds are predicted to have higher abundances due to the greater abundance of the CCH radical compared to the CN radical in interstellar environments.
The academic significance of 2-ethynylnaphthalene extends across multiple domains of chemical research, encompassing synthetic methodology development, biochemical applications, and materials science investigations. The compound serves as a valuable model system for understanding ethynyl-substituted aromatic molecules and has contributed to advances in several key areas of chemical research.
In synthetic chemistry, 2-ethynylnaphthalene has played a crucial role in the development and refinement of terminal alkyne synthesis methodologies. The electrochemical modification of the Corey-Fuchs reaction represents a significant advancement in synthetic methodology, demonstrating how electrochemical parameters can be manipulated to achieve selective product formation. This work has implications beyond the specific synthesis of 2-ethynylnaphthalene, providing insights into the use of electrochemical methods for organic synthesis more broadly. The ability to selectively produce either the terminal alkyne or the bromoalkyne intermediate by adjusting electrolysis conditions represents a valuable contribution to synthetic methodology.
The compound's significance in biochemical research stems from its role as a mechanism-based inactivator of cytochrome P450 enzymes. Studies have demonstrated that 2-ethynylnaphthalene acts as a selective inactivator of cytochrome P450 2B4 with high efficiency, binding 0.83 mol of adduct per mole of enzyme. This property has made it an important tool for studying enzyme mechanisms and for investigating the structure-activity relationships of cytochrome P450 inhibitors. The mechanistic studies have revealed that the compound forms covalent adducts with specific peptide sequences in the enzyme, providing insights into the active site structure and catalytic mechanisms.
Recent developments in spectroscopic characterization have elevated the academic significance of 2-ethynylnaphthalene in the field of molecular spectroscopy. The comprehensive rotational spectroscopy studies conducted in 2022 provided accurate molecular constants and enabled frequency predictions across the Q-band range. These spectroscopic parameters are essential for both terrestrial analytical applications and astronomical searches, demonstrating the compound's relevance in advancing spectroscopic methodology and astrochemical research.
Table 2: Spectroscopic Parameters for 2-Ethynylnaphthalene
| Parameter | Temperature (K) | Value |
|---|---|---|
| Partition Function | 300.000 | 970,842.2 |
| Partition Function | 225.000 | 630,564.7 |
| Partition Function | 150.000 | 343,199.5 |
| Partition Function | 75.000 | 121,330.2 |
| Partition Function | 37.500 | 42,898.4 |
| Partition Function | 18.750 | 15,169.6 |
| Partition Function | 9.375 | 5,365.4 |
The compound's academic significance is further enhanced by its potential applications in materials chemistry and nanotechnology. The rigid aromatic structure combined with the reactive ethynyl functionality provides opportunities for incorporation into polymer systems and advanced materials. The terminal alkyne group serves as a versatile handle for various coupling reactions, including click chemistry and cross-coupling methodologies, making 2-ethynylnaphthalene a valuable building block for materials synthesis.
The astronomical significance of 2-ethynylnaphthalene has emerged as a unique aspect of its academic importance. The search for this compound in the Taurus Molecular Cloud represents part of ongoing efforts to understand the formation and distribution of complex organic molecules in space. While the compound has not yet been detected in interstellar environments, the upper limits established for its abundance provide valuable constraints for astrochemical models. The derived upper limit of 6.8 × 10¹² cm⁻² for 2-ethynylnaphthalene in the Taurus Molecular Cloud contributes to our understanding of the relative abundances of different substituted aromatic molecules in space.
The interdisciplinary nature of 2-ethynylnaphthalene research exemplifies its broad academic significance. The compound serves as a bridge between synthetic organic chemistry, biochemistry, spectroscopy, and astrochemistry, facilitating cross-pollination of ideas and methodologies across these diverse fields. This multidisciplinary relevance has established 2-ethynylnaphthalene as an important model compound for understanding the fundamental principles governing aromatic molecule chemistry across different environments and applications.
2-Ethynylnaphthalene (C₁₂H₈, CAS: 2949-26-0) represents a prototypical aromatic acetylene compound featuring a naphthalene ring system with an ethynyl substituent at the 2-position [1] [2]. This planar polycyclic aromatic hydrocarbon exhibits unique spectroscopic properties that reflect its extended π-conjugated system and the electronic influence of the acetylenic functional group [3] [4].
The rotational spectrum of 2-ethynylnaphthalene has been comprehensively characterized using broadband Fourier-transform microwave spectroscopy in the 2-8 gigahertz frequency region [5]. This molecule behaves as a near-prolate asymmetric top rotor with well-defined rotational constants that have been determined with high precision through the analysis of 78 rotational transitions [5] [6].
The experimentally determined rotational constants are A = 2717.267(19) megahertz, B = 605.925 15(15) megahertz, and C = 494.825 05(15) megahertz [5]. These values demonstrate excellent agreement with theoretical predictions, showing relative errors of less than 0.15 percent for all three constants [7] [8]. The spectroscopic analysis revealed that the molecule possesses significant a-type dipole moment component of 0.90 Debye, while the b-type component is considerably smaller at 0.11 Debye [5] [6]. This dipole moment distribution is consistent with the molecular symmetry and enables observation of both a-type and b-type rotational transitions, though a-type transitions dominate the spectrum intensity [5].
The microwave spectroscopic investigation extended to the complete characterization of all twelve ¹³C isotopologues in natural abundance [5]. Each isotopic species was successfully assigned and analyzed, providing detailed structural information about the carbon framework. The root-mean-square fitting error for the parent species was 3.8 kilohertz, indicating excellent spectral assignment and parameter determination [5].
Experimental conditions for optimal signal detection included sample heating to approximately 370 Kelvin in a heated nozzle system, creating supersonic expansion with neon or argon carrier gas at 3 bar backing pressure [5]. The resulting rotational temperature in the expansion was approximately 2 Kelvin, providing narrow linewidths and high spectral resolution [5] [6].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of hydrogen and carbon nuclei in 2-ethynylnaphthalene. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the aromatic and acetylenic environments [9] [10] [11].
The terminal acetylenic proton appears as a distinctive singlet at approximately 3.10 parts per million, consistent with the typical chemical shift range for terminal alkynes [9] [11]. This proton experiences the characteristic deshielding effect of the sp-hybridized carbon environment. The aromatic protons display a complex multipicity pattern spanning the region from 7.05 to 8.40 parts per million [11]. The H-1 proton, positioned adjacent to the ethynyl substituent, appears most downfield at approximately 8.02 parts per million as a singlet due to its unique electronic environment [9].
The remaining aromatic protons (H-3, H-4, and the naphthalene ring protons H-5 through H-8) exhibit chemical shifts in the range of 7.05 to 7.80 parts per million, with coupling patterns that reflect their through-bond interactions [9] [10]. The H-3 and H-4 protons show characteristic naphthalene coupling patterns, while the remaining aromatic protons contribute to the complex multipicity observed in the aromatic region.
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework electronic structure with the acetylenic carbons appearing in their characteristic regions. The terminal acetylenic carbon (C≡C-H) resonates at approximately 76-84 parts per million, while the aromatic-bound acetylenic carbon appears at 84-90 parts per million [11] [12]. The aromatic carbon signals span the typical range of 116-135 parts per million, with individual assignments based on their electronic environments and substitution patterns [11] [12].
Solid-state ¹³C cross-polarization magic angle spinning nuclear magnetic resonance has been employed to characterize polymerized derivatives of 2-ethynylnaphthalene, confirming the complete consumption of the acetylenic functionality during polymerization reactions [13] [12].
Infrared spectroscopy of 2-ethynylnaphthalene reveals characteristic absorption bands that identify both the acetylenic and aromatic functional groups [14] [15] [16]. The terminal alkyne C-H stretch appears as a sharp absorption at approximately 3300 wavenumbers, providing unambiguous identification of the ethynyl group [14] [15]. The C≡C triple bond stretch manifests as a medium intensity band in the 2100-2200 wavenumber region, though this absorption may be relatively weak due to the low change in dipole moment during the stretching vibration [14] [15].
Aromatic C=C stretching vibrations contribute multiple bands in the 1400-1600 wavenumber region, while aromatic C-H stretching appears in the 3000-3100 wavenumber range [14] [16]. Out-of-plane aromatic C-H bending modes provide characteristic fingerprint absorptions in the 700-900 wavenumber region, with specific patterns that reflect the substitution pattern on the naphthalene ring system [14] [15].
The infrared spectrum has proven particularly valuable in reaction mechanism studies, where the appearance of specific overtone bands at 1210 wavenumbers serves as a diagnostic indicator for ethynyl group presence [14] [15]. This spectroscopic signature has been utilized in plasma chemistry investigations to identify 2-ethynylnaphthalene among complex product mixtures [14] [15].
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of the extended π-conjugated system [17] [12] [18]. The absorption spectrum exhibits three primary band systems: the β-band at approximately 280 nanometers, the β′-band at 315 nanometers, and the p-band at 330 nanometers [17] [18] [19]. These assignments follow the established nomenclature for polycyclic aromatic hydrocarbon electronic transitions.
Ethynyl substitution produces systematic effects on the electronic absorption spectrum compared to unsubstituted naphthalene [17] [18]. The β-band exhibits an average bathochromic shift of 5 nanometers, while the p-band shows a more pronounced red shift of 18 nanometers [17] [18]. Additionally, ethynyl substitution enhances the relative intensity of the p-band compared to the β-band, reflecting the electronic perturbation introduced by the acetylenic substituent [17] [18].
The electronic spectrum demonstrates sufficient consistency in its shift patterns that ethynyl-substituted polycyclic aromatic hydrocarbons can be identified based on their ultraviolet absorption characteristics alone [17] [18]. The vibrational fine structure resolution varies depending on the specific transition, with some bands showing well-resolved vibronic progressions while others appear as broad absorptions [17].
Density functional theory calculations have been extensively employed to characterize the electronic structure and molecular properties of 2-ethynylnaphthalene [5] [7] [8] [20]. The B3LYP hybrid functional with 6-31G** basis sets has emerged as the preferred computational approach, providing excellent agreement with experimental observables while maintaining computational efficiency [5] [7] [8].
Geometry optimization calculations confirm that 2-ethynylnaphthalene adopts a planar molecular structure with Cs point group symmetry [5] [7]. The ethynyl group lies in the plane of the naphthalene ring system, maximizing π-conjugation between the aromatic system and the acetylenic π-orbitals [7] [8]. This planar configuration is maintained across different computational methods and basis set selections, indicating that it represents the true ground-state structure.
Electronic structure calculations reveal that the molecule possesses a closed-shell singlet ground state (¹A′) with a significant HOMO-LUMO energy gap characteristic of polycyclic aromatic hydrocarbons [5] [20] [21]. The highest occupied molecular orbital exhibits delocalized π-character extending across both the naphthalene ring system and the ethynyl substituent, confirming substantial electronic communication between these structural units [20] [21].
Vibrational frequency calculations support the spectroscopic assignments and provide harmonic force constants for all normal modes [5] [7]. The calculated vibrational corrections account for approximately 0.6 percent of the ground-state rotational constants, demonstrating the importance of zero-point vibrational effects in precise spectroscopic parameter determination [7] [8].
The computational approach has been validated through systematic comparison with experimental rotational constants, where theory-experiment deviations typically remain below 0.1 percent [7] [8]. This level of agreement enables confident prediction of spectroscopic parameters for related molecules and supports the use of computational methods in astronomical searches for interstellar 2-ethynylnaphthalene [5] [7].
The molecular dipole moment of 2-ethynylnaphthalene arises from the electronic asymmetry introduced by the ethynyl substituent on the naphthalene ring system [5] [22]. Computational analysis reveals that the total dipole moment is dominated by the a-component (0.90 Debye), with a much smaller b-component (0.11 Debye) and zero c-component due to molecular symmetry [5] [22].
The substantial a-component dipole moment enables efficient coupling with microwave radiation for rotational spectroscopy, while the weak b-component accounts for the observed but less intense b-type rotational transitions [5]. This dipole moment distribution pattern is consistent with theoretical predictions based on the molecular orbital structure and charge distribution [22].
Conformational analysis indicates that 2-ethynylnaphthalene exists as a single stable conformer under typical conditions [23] [24]. The planar arrangement represents the global energy minimum, with significant barriers to rotation about the C-C bond connecting the ethynyl group to the naphthalene ring [23]. This conformational rigidity contributes to the well-defined spectroscopic properties and facilitates precise structural determination.
The dipole moment magnitude (0.91 Debye total) falls within the range where dipole-bound excited states might be accessible in anionic derivatives [22]. This property has implications for astrochemical models, where such electronically excited states could influence molecular stability and detectability in interstellar environments [22].
Computational studies of related ethynylnaphthalene derivatives demonstrate that the dipole moment and conformational preferences are sensitive to substitution position and additional functional groups [22]. However, the fundamental planar geometry and moderate dipole moment appear to be conserved features of the ethynylnaphthalene family [22].
Irritant